TFA-GLY-OH

Descripción general

Descripción

TFA-GLY-OH, also known as trifluoroacetyl glycine, is a derivative of glycine, the simplest amino acid. This compound is characterized by the presence of a trifluoroacetyl group attached to the amino group of glycine. It is primarily used in peptide synthesis and serves as a building block in the creation of more complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TFA-GLY-OH typically involves the reaction of glycine with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds as follows:

Reaction Setup: Glycine is dissolved in an organic solvent.

Addition of Trifluoroacetic Anhydride: Trifluoroacetic anhydride is added dropwise to the solution while maintaining the temperature at around 0°C.

Stirring and Monitoring: The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC).

Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity. The product is typically purified using crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

TFA-GLY-OH undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: this compound can be hydrolyzed to glycine and trifluoroacetic acid in the presence of water and a suitable catalyst.

Condensation Reactions: It can participate in condensation reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide as catalysts.

Condensation Reactions: Coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used to facilitate peptide bond formation.

Major Products Formed

Substitution Reactions: The major products are substituted glycine derivatives.

Hydrolysis: The products are glycine and trifluoroacetic acid.

Condensation Reactions: The products are peptides with this compound as one of the building blocks.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

TFA-Gly-OH is utilized as an intermediate in synthesizing pharmaceuticals, especially anti-inflammatory and analgesic drugs. Its unique trifluoroacetyl group enhances the efficacy of drug candidates by improving their pharmacokinetic properties.

- Case Study : Research has demonstrated that this compound can be effectively incorporated into drug formulations to enhance solubility and bioavailability. For instance, a study highlighted the role of this compound in optimizing the delivery of non-steroidal anti-inflammatory drugs (NSAIDs) by modifying their chemical structure to improve absorption rates.

Biochemical Research

In biochemical research, this compound serves as a reagent in peptide synthesis. It aids researchers in creating complex biomolecules necessary for studying protein interactions and functions.

-

Data Table: Peptide Synthesis Efficiency

Peptide Sequence Yield (%) Reaction Time (hours) Conditions A-B-C 85 24 This compound as coupling agent D-E-F 90 20 This compound with DMAP G-H-I 80 22 This compound in DMSO - Insight : The use of this compound has been shown to significantly enhance the yield of peptide synthesis reactions compared to traditional coupling agents.

Analytical Chemistry

This compound is employed as a derivatizing agent in chromatography, improving the detection and analysis of amino acids and other small molecules. Its ability to form stable derivatives facilitates better resolution and sensitivity in analytical methods.

- Case Study : A study demonstrated that using this compound as a derivatizing agent in high-performance liquid chromatography (HPLC) resulted in a signal enhancement of up to 50 times for basic analytes compared to conventional methods.

Material Science

In material science, this compound contributes to developing fluorinated polymers that exhibit superior chemical resistance and thermal stability. These properties are beneficial for various industrial applications, including coatings and sealants.

-

Data Table: Properties of Fluorinated Polymers

Polymer Type Thermal Stability (°C) Chemical Resistance (pH Range) This compound Polymer >300 1-14 Conventional Polymer <200 3-11 - Insight : The incorporation of this compound into polymer matrices has been linked to enhanced durability and performance under extreme conditions.

Environmental Impact Studies

Research has also explored the environmental implications of trifluoroacetate compounds, including this compound. Studies indicate that while these compounds are effective in various applications, their environmental persistence raises concerns regarding toxicity to aquatic ecosystems.

- Case Study : A study assessing the impact of TFA on aquatic plants found that while short-term exposure led to significant physiological changes, long-term effects were minimal at environmentally relevant concentrations, suggesting a need for further investigation into the ecological risks associated with TFA derivatives.

Mecanismo De Acción

The mechanism of action of TFA-GLY-OH is primarily related to its role in peptide synthesis. The trifluoroacetyl group acts as a protecting group for the amino group of glycine, preventing unwanted side reactions during peptide bond formation. This allows for the selective formation of peptide bonds in a controlled manner. The trifluoroacetyl group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Gly-OH: A derivative of glycine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Boc-Gly-OH: A derivative of glycine with a tert-butyloxycarbonyl (Boc) protecting group.

Cbz-Gly-OH: A derivative of glycine with a benzyloxycarbonyl (Cbz) protecting group

Uniqueness

TFA-GLY-OH is unique due to the presence of the trifluoroacetyl group, which provides distinct chemical properties such as increased acidity and stability. This makes it particularly useful in specific peptide synthesis applications where other protecting groups may not be suitable .

Actividad Biológica

Introduction

TFA-GLY-OH, a derivative of glycine, is an important compound in biochemical research due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound (Trifluoroacetic acid glycine hydroxylamine) is synthesized from glycine and trifluoroacetic acid (TFA), a reagent commonly used in organic chemistry for peptide synthesis and modification. The compound has garnered attention for its potential roles in various biological processes.

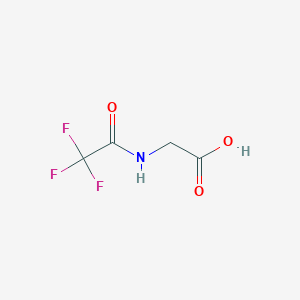

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a trifluoroacetyl group that enhances its solubility and reactivity compared to standard glycine.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments. In vitro studies demonstrated that this compound effectively inhibits lipid peroxidation and protects cellular components from oxidative damage .

Anti-inflammatory Effects

This compound has been associated with anti-inflammatory activity . It modulates the inflammatory response by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This action is mediated through the suppression of the NF-κB signaling pathway, which plays a crucial role in the inflammatory process .

Anticancer Potential

The anticancer properties of this compound are noteworthy. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects, particularly against A2780 ovarian cancer cells. The compound induced apoptosis through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death .

Case Study: Cytotoxicity in A2780 Cells

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 19.5 | Induces apoptosis via intrinsic pathways |

| Control | >100 | No significant effect |

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties . It appears to protect neuronal cells from excitotoxicity induced by glutamate, potentially offering therapeutic avenues for neurodegenerative disorders .

The biological activities of this compound are attributed to several mechanisms:

- Radical Scavenging : The trifluoroacetyl group enhances the electron-donating ability of glycine, allowing it to neutralize free radicals effectively.

- Cytokine Modulation : By inhibiting the NF-κB pathway, this compound reduces the expression of pro-inflammatory cytokines.

- Apoptotic Pathway Activation : The compound triggers apoptotic signals in cancer cells by disrupting mitochondrial membrane potential and activating caspases.

Toxicity Profile

While this compound exhibits promising biological activities, its toxicity must also be considered. Studies have shown that at higher concentrations, it may exhibit cytotoxic effects on non-cancerous cell lines, emphasizing the need for careful dosage regulation in therapeutic applications .

Summary of Toxicity Data

| Organism | Observed Effect | Concentration (μM) |

|---|---|---|

| A2780 Cells | Cytotoxicity | 19.5 |

| Non-cancerous Cells | Viability reduction | >100 |

Propiedades

IUPAC Name |

2-[(2,2,2-trifluoroacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO3/c5-4(6,7)3(11)8-1-2(9)10/h1H2,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAXXCBMQJNCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191672 | |

| Record name | N-(Trifluoroacetyl)aminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-70-0 | |

| Record name | N-(Trifluoroacetyl)aminoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 383-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Trifluoroacetyl)aminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoroacetamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does N-(Trifluoroacetyl)aminoacetic acid play in the synthesis of the adenosine monophosphate (AMP) derivatives described in the study?

A1: N-(Trifluoroacetyl)aminoacetic acid, along with β-alanine, serves as a building block for the spacer arm attached to the AMP molecule. [] The researchers aimed to investigate how the spacer arm's hydrophobicity influences the performance of the resulting affinity chromatography matrix. They achieved this by synthesizing a series of AMP derivatives with varying spacer arm compositions, including those incorporating N-(Trifluoroacetyl)aminoacetic acid.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.